1-[(4-Methylsulfanylphenyl)methyl]piperidin-4-ol
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Overview
Description
1-[(4-Methylsulfanylphenyl)methyl]piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a hydroxyl group at the fourth position and a 4-methylsulfanylphenylmethyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methylsulfanylphenyl)methyl]piperidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylsulfanylbenzyl chloride and piperidin-4-ol.
Nucleophilic Substitution: The key step involves the nucleophilic substitution reaction between 4-methylsulfanylbenzyl chloride and piperidin-4-ol in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methylsulfanylphenyl)methyl]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various halogenating agents, acylating agents, and alkylating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and alcohol derivatives.
Substitution: Halogenated, acylated, and alkylated derivatives.
Scientific Research Applications
1-[(4-Methylsulfanylphenyl)methyl]piperidin-4-ol has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and pain management.
Biological Research: It is used in research to understand its interactions with biological targets, such as receptors and enzymes.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules with industrial significance.
Mechanism of Action
The mechanism of action of 1-[(4-Methylsulfanylphenyl)methyl]piperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses. The exact pathways and targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Fluorophenyl)methyl]piperidin-4-ol
- 1-[(4-Chlorophenyl)methyl]piperidin-4-ol
- 1-[(4-Bromophenyl)methyl]piperidin-4-ol
Uniqueness
1-[(4-Methylsulfanylphenyl)methyl]piperidin-4-ol is unique due to the presence of the methylsulfanyl group, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall pharmacological profile.
Properties
IUPAC Name |
1-[(4-methylsulfanylphenyl)methyl]piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-16-13-4-2-11(3-5-13)10-14-8-6-12(15)7-9-14/h2-5,12,15H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SARWGURAPCRUQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CCC(CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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